molecular formula C18H23FN2O2 B3916646 N-{3-[allyl(cyclopentyl)amino]-3-oxopropyl}-2-fluorobenzamide

N-{3-[allyl(cyclopentyl)amino]-3-oxopropyl}-2-fluorobenzamide

Cat. No.: B3916646
M. Wt: 318.4 g/mol
InChI Key: AIXFEOVQYUIXHH-UHFFFAOYSA-N
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Description

“N-{3-[allyl(cyclopentyl)amino]-3-oxopropyl}-2-fluorobenzamide” is a complex organic compound. It contains an allyl group, a cyclopentyl group, an amino group, a carbonyl group, and a fluorobenzamide group . The compound is likely to be used in various chemical reactions due to the presence of these functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the allyl group, the cyclopentyl group, and the fluorobenzamide group. One possible method could involve palladium-catalyzed asymmetric allylic alkylation (AAA) reactions . Another method could involve the use of N-allylcyclopentylamine as a starting material .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The allyl group, the cyclopentyl group, the amino group, the carbonyl group, and the fluorobenzamide group would all contribute to the overall structure .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to the presence of its functional groups. For example, the allyl group could undergo reactions with palladium catalysts . The amino group could react with N-Hydroxysuccinimide ester group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its boiling point, density, and refractive index would be influenced by the arrangement and types of its constituent groups .

Mechanism of Action

The mechanism of action of this compound would depend on the specific reaction it is involved in. For example, in a palladium-catalyzed reaction, the allyl group could be activated and then react with other compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, it could pose risks if it is flammable, corrosive, or toxic .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as chemical biology, bioengineering, and medicine . Further studies could also focus on improving the methods for its synthesis and understanding its reaction mechanisms .

Properties

IUPAC Name

N-[3-[cyclopentyl(prop-2-enyl)amino]-3-oxopropyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c1-2-13-21(14-7-3-4-8-14)17(22)11-12-20-18(23)15-9-5-6-10-16(15)19/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXFEOVQYUIXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1CCCC1)C(=O)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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